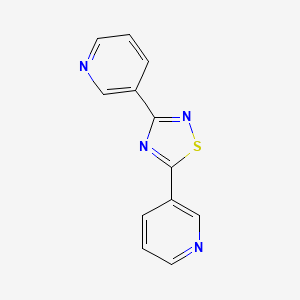
3,5-Dipyridin-3-yl-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dipyridin-3-yl-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with pyridine groups at the 3 and 5 positionsThe incorporation of pyridine rings enhances the compound’s ability to interact with various biological targets, making it a valuable scaffold in drug design and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dipyridin-3-yl-1,2,4-thiadiazole typically involves the cyclization of thioamides. One common method starts with the oxidation of thioamides, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve the use of molecular dihalogens as oxidizing agents in alcoholic solutions .
Oxidation of Thioamides: Thioamides are oxidized using molecular dihalogens such as chlorine or bromine in an alcoholic solvent like ethanol.
Cyclization: The oxidized thioamide undergoes cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dipyridin-3-yl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
3,5-Dipyridin-3-yl-1,2,4-thiadiazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-Dipyridin-3-yl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects in diseases such as cancer and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Thiadiazole: Another thiadiazole isomer with different substitution patterns.
1,2,4-Thiadiazole: Similar to 3,5-Dipyridin-3-yl-1,2,4-thiadiazole but with different substituents.
1,3,4-Thiadiazole: A thiadiazole isomer with a different arrangement of nitrogen and sulfur atoms.
Uniqueness
This compound is unique due to its specific substitution pattern with pyridine rings, which enhances its ability to interact with biological targets and form coordination complexes. This makes it a valuable scaffold in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
105678-89-5 |
|---|---|
Molekularformel |
C12H8N4S |
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
3,5-dipyridin-3-yl-1,2,4-thiadiazole |
InChI |
InChI=1S/C12H8N4S/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1-8H |
InChI-Schlüssel |
PJSNUISYDHNJTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NSC(=N2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


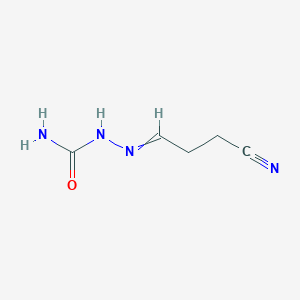

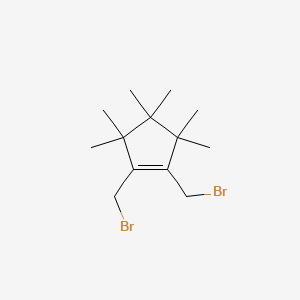
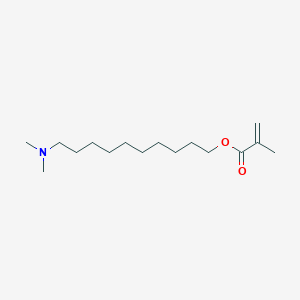

![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)
![1,1'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14326342.png)
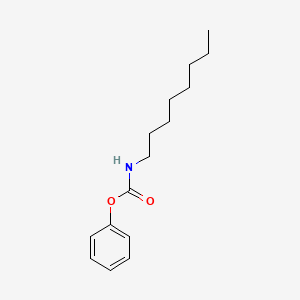
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)

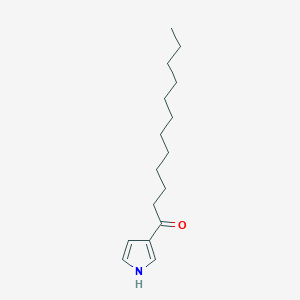

![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
